

# Determining the Minimum Inhibitory Concentration (MIC) of SPR719 for Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SPR719   |           |
| Cat. No.:            | B3027779 | Get Quote |

**Application Note and Protocol** 

Audience: Researchers, scientists, and drug development professionals.

# Introduction

Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium (NTM), is an emerging pathogen responsible for a wide range of infections, particularly pulmonary and skin and soft tissue infections. Treatment of M. abscessus infections is challenging due to its intrinsic resistance to many standard antibiotics. **SPR719** is a novel benzimidazole antibiotic that represents the active moiety of the orally available prodrug SPR720.[1][2] It exhibits a unique mechanism of action by targeting the ATPase activity of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication.[3][4][5] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[5][6] Given the urgent need for new therapeutic options against M. abscessus, this document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **SPR719** against clinical isolates of M. abscessus.

# **Data Presentation**

The in vitro activity of **SPR719** against M. abscessus has been evaluated in several studies. The following table summarizes the reported MIC values.



| Study                                    | Number of Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Notes                                                                                                                                                                                 |
|------------------------------------------|--------------------|----------------------|------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Brown-Elliott<br>et al. (2018)<br>[2][7] | 53                 | 0.02 - 8             | 2                | -                            | The study included all three subspecies of the M. abscessus complex (abscessus, massiliense, and the hybrid subspecies), and the MIC <sub>50</sub> was consistent across them. [2][7] |
| Pennings et<br>al. (2021)[1]<br>[8]      | Not specified      | -                    | -                | 8                            | This study reported a modest activity of SPR719 against M. abscessus isolates.[1][8]                                                                                                  |
| Kim et al.<br>(2023)[9][10]              | 65                 | 0.125 - 8            | -                | 4                            | In this study, the MIC of SPR719 was ≤2 µg/mL in 72% of clinical M. abscessus isolates.[9] The study                                                                                  |



|                        |          |           |   |   | also investigated clarithromycin -resistant strains and found comparable MICs.[9][10]                                                  |
|------------------------|----------|-----------|---|---|----------------------------------------------------------------------------------------------------------------------------------------|
| Anonymous<br>Source[9] | Multiple | 0.062 - 4 | - | 4 | This source also notes that for 85% of clinical isolates of clarithromycin -resistant M. abscessus, the MIC of SPR719 was ≤2 µg/mL.[9] |

# **Experimental Protocols**

The determination of the MIC of **SPR719** for M. abscessus is performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M24-A2.[2][7][11]

# **Materials**

- SPR719 analytical powder
- M. abscessus clinical isolates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[2][7]
- Sterile 96-well microtiter plates[11]
- Sterile demineralized water



- Dimethyl sulfoxide (DMSO) (for stock solution preparation, if necessary)
- Incubator (30-35°C)[12]
- Spectrophotometer or McFarland standards
- Pipettes and sterile tips
- Adhesive plate seals[12]
- Control strains (e.g., M. abscessus ATCC 19977)[9]

### **Protocol**

- 1. Preparation of **SPR719** Stock Solution:
- Accurately weigh the SPR719 powder and dissolve it in a suitable solvent (e.g., DMSO or sterile demineralized water) to prepare a high-concentration stock solution.
- Further dilute the stock solution in CAMHB to create a working solution at a concentration that is a multiple of the highest concentration to be tested.
- 2. Inoculum Preparation:
- Culture M. abscessus isolates on appropriate solid media to obtain isolated colonies.[13]
- From a fresh culture, select several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10<sup>8</sup> CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately
   5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells.
- 3. Plate Preparation:
- Dispense 100 μL of CAMHB into each well of a 96-well microtiter plate.
- Add 100 μL of the SPR719 working solution to the first well of each row to be tested.



- Perform serial twofold dilutions by transferring 100  $\mu$ L from the first well to the second, and so on, down the plate. Discard the final 100  $\mu$ L from the last well. This will result in a range of **SPR719** concentrations.
- Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

#### 4. Inoculation:

• Add 100  $\mu$ L of the prepared M. abscessus inoculum to each well (except the sterility control well), bringing the final volume in each well to 200  $\mu$ L.

#### 5. Incubation:

- Seal the microtiter plates with an adhesive seal to prevent evaporation.[12]
- Incubate the plates at 30-35°C.[12]
- Read the plates after 3 to 5 days of incubation, or until sufficient growth is observed in the growth control well.[14] For detecting inducible resistance to other drugs like clarithromycin, incubation can be extended up to 14 days.[11][15][16]

#### 6. MIC Determination:

• The MIC is defined as the lowest concentration of **SPR719** that completely inhibits visible growth of the organism.[17] Growth can be assessed visually as turbidity or a bacterial pellet at the bottom of the well.

# Mandatory Visualizations

Signaling Pathway: Mechanism of Action of SPR719





Click to download full resolution via product page

Caption: Mechanism of action of SPR719 targeting the GyrB subunit of DNA gyrase.

# **Experimental Workflow: MIC Determination**





Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital PMC [pmc.ncbi.nlm.nih.gov]
- 12. trekds.com [trekds.com]
- 13. Slowly Growing Broth Microdilution MIC Panels for Non-tuberculous Mycobacteria (NTM)
   Guide to Services CNPHI [cnphi.canada.ca]
- 14. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes -NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Determining the Minimum Inhibitory Concentration (MIC) of SPR719 for Mycobacterium abscessus]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b3027779#determining-minimum-inhibitory-concentration-mic-of-spr719-for-m-abscessus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com